molecular formula C20H19NO2 B4970976 N-(2-furylmethyl)-3,3-diphenylpropanamide CAS No. 5685-82-5

N-(2-furylmethyl)-3,3-diphenylpropanamide

Cat. No. B4970976
CAS RN: 5685-82-5
M. Wt: 305.4 g/mol
InChI Key: JXIMFKBERMXMIK-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-3,3-diphenylpropanamide, also known as FMA-VP, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-3,3-diphenylpropanamide involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that play a role in pain and inflammation. By inhibiting COX, N-(2-furylmethyl)-3,3-diphenylpropanamide reduces the production of prostaglandins, resulting in anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-3,3-diphenylpropanamide has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to inhibit the growth of cancer cells in vitro. N-(2-furylmethyl)-3,3-diphenylpropanamide has been found to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-furylmethyl)-3,3-diphenylpropanamide is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various diseases. Another advantage is its ability to inhibit the growth of cancer cells, which could lead to the development of new cancer treatments. However, one limitation of N-(2-furylmethyl)-3,3-diphenylpropanamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

For research on N-(2-furylmethyl)-3,3-diphenylpropanamide include investigating its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Further studies are also needed to determine the optimal dosage and administration route for N-(2-furylmethyl)-3,3-diphenylpropanamide. Additionally, research is needed to develop more efficient synthesis methods for N-(2-furylmethyl)-3,3-diphenylpropanamide to improve its availability for research and potential clinical use.
Conclusion:
In conclusion, N-(2-furylmethyl)-3,3-diphenylpropanamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. It has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. Further research is needed to fully explore the potential of N-(2-furylmethyl)-3,3-diphenylpropanamide for the treatment of various diseases.

Synthesis Methods

The synthesis of N-(2-furylmethyl)-3,3-diphenylpropanamide involves the reaction of 2-furylmethylamine with 3,3-diphenylpropanoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-(2-furylmethyl)-3,3-diphenylpropanamide, which can be purified using column chromatography. The purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

N-(2-furylmethyl)-3,3-diphenylpropanamide has been studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and analgesic effects, and has been studied for its potential use in the treatment of various diseases such as rheumatoid arthritis and cancer. N-(2-furylmethyl)-3,3-diphenylpropanamide has also been investigated for its potential use as a diagnostic tool for detecting cancer cells.

properties

IUPAC Name

N-(furan-2-ylmethyl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c22-20(21-15-18-12-7-13-23-18)14-19(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-13,19H,14-15H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIMFKBERMXMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NCC2=CC=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60367343
Record name N-(furan-2-ylmethyl)-3,3-diphenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-3,3-diphenylpropanamide

CAS RN

5685-82-5
Record name N-(furan-2-ylmethyl)-3,3-diphenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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